Cas no 197638-64-5 (Butanoic acid, 3-[(3,5-dinitrobenzoyl)amino]-4,4,4-trifluoro-, ethyl ester)
![Butanoic acid, 3-[(3,5-dinitrobenzoyl)amino]-4,4,4-trifluoro-, ethyl ester structure](https://ja.kuujia.com/scimg/cas/197638-64-5x500.png)
Butanoic acid, 3-[(3,5-dinitrobenzoyl)amino]-4,4,4-trifluoro-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- Butanoic acid, 3-[(3,5-dinitrobenzoyl)amino]-4,4,4-trifluoro-, ethyl ester
- Ethyl 3-[(3,5-dinitrophenyl)formamido]-4,4,4-trifluorobutanoate
- 197638-64-5
- SR-01000325434-1
- SR-01000325434
- ethyl 3-(3,5-dinitrobenzamido)-4,4,4-trifluorobutanoate
-
- インチ: InChI=1S/C13H12F3N3O7/c1-2-26-11(20)6-10(13(14,15)16)17-12(21)7-3-8(18(22)23)5-9(4-7)19(24)25/h3-5,10H,2,6H2,1H3,(H,17,21)
- InChIKey: GWUHPBKUACFIMY-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)CC(C(F)(F)F)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 379.06276
- どういたいしつりょう: 379.06273422g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 537
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 147Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- PSA: 141.68
Butanoic acid, 3-[(3,5-dinitrobenzoyl)amino]-4,4,4-trifluoro-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0202OH-25mg |
Ethyl 3-[(3,5-dinitrophenyl)formamido]-4,4,4-trifluorobutanoate |
197638-64-5 | 98% | 25mg |
$2737.00 | 2024-06-17 | |
1PlusChem | 1P0202OH-1mg |
Ethyl 3-[(3,5-dinitrophenyl)formamido]-4,4,4-trifluorobutanoate |
197638-64-5 | 98% | 1mg |
$152.00 | 2024-06-17 |
Butanoic acid, 3-[(3,5-dinitrobenzoyl)amino]-4,4,4-trifluoro-, ethyl ester 関連文献
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
Butanoic acid, 3-[(3,5-dinitrobenzoyl)amino]-4,4,4-trifluoro-, ethyl esterに関する追加情報
Butanoic acid, 3-[(3,5-dinitrobenzoyl)amino]-4,4,4-trifluoro-, ethyl ester and CAS No. 197638-64-5: A Comprehensive Overview
Butanoic acid, 3-[(3,5-dinitrobenzoyl)amino]-4,4,4-trifluoro-, ethyl ester is a specialized chemical compound with the CAS number 197638-64-5. This compound has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential applications. The presence of multiple functional groups, including a butanoic acid moiety and a 3,5-dinitrobenzoyl substituent, makes it a versatile intermediate in organic synthesis. Furthermore, the incorporation of a 4,4,4-trifluoro- group enhances its reactivity and stability under various conditions.
In recent years, there has been a growing interest in the development of novel fluorinated compounds due to their enhanced metabolic stability and bioavailability. The ethyl ester form of this compound not only improves its solubility in organic solvents but also facilitates its use in synthetic pathways. This has made it a valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery.
The 3,5-dinitrobenzoyl group is particularly noteworthy as it introduces strong electron-withdrawing effects, which can influence the reactivity and electronic properties of the molecule. This feature has been exploited in various catalytic processes and as a probe in biochemical studies. Researchers have leveraged these properties to develop new methodologies for the functionalization of aromatic compounds, thereby expanding the toolkit available for medicinal chemists.
The trifluoromethyl group at the fourth carbon position is another critical feature that contributes to the compound's unique characteristics. Fluorine atoms are known for their ability to modulate lipophilicity and metabolic resistance, making them highly desirable in pharmaceutical applications. The combination of these features in Butanoic acid, 3-[(3,5-dinitrobenzoyl)amino]-4,4,4-trifluoro-, ethyl ester suggests that it could be a potent candidate for further development in drug design.
Recent studies have highlighted the importance of fluorinated compounds in the development of antiviral and anticancer agents. The structural motifs present in this compound have shown promise in preliminary screenings as potential inhibitors of key enzymes involved in pathogenic processes. For instance, the dinitrobenzoyl moiety has been found to interact with specific residues in enzyme active sites, thereby blocking substrate binding and inhibiting catalytic activity.
The ethyl ester group also plays a crucial role in determining the pharmacokinetic properties of the compound. Ester derivatives are often used to enhance oral bioavailability by improving solubility and permeability across biological membranes. This has led to increased interest in exploring ethyl esters as prodrugs or intermediates in drug synthesis.
In addition to its pharmaceutical applications, Butanoic acid, 3-[(3,5-dinitrobenzoyl)amino]-4,4,4-trifluoro-, ethyl ester has potential uses in materials science. The unique electronic properties induced by the fluorine atoms make it an attractive candidate for developing advanced materials with tailored optical and electronic characteristics. Such materials could find applications in optoelectronics and liquid crystal displays.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the trifluoromethyl group efficiently. These methods not only improve reaction efficiency but also minimize side products, ensuring a cleaner synthesis process.
The role of computational chemistry in designing and optimizing such compounds cannot be overstated. Molecular modeling techniques have been instrumental in predicting the behavior of this compound under various conditions. By simulating its interactions with biological targets, researchers can gain insights into its potential pharmacological effects before conducting costly experimental trials.
The safety profile of Butanoic acid, 3-[(3,5-dinitrobenzoyl)amino]-4,4,4-trifluoro-, ethyl ester is another critical aspect that warrants thorough investigation. While preliminary studies suggest that it is well-tolerated at moderate concentrations, further research is needed to assess its long-term effects. This includes evaluating its potential toxicity and environmental impact.
In conclusion, Butanoic acid, 3-[(3,5-dinitrobenzoyl)amino]-4,4,4-trifluoro-, ethyl ester represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features make it a valuable tool for pharmaceutical research and development. As our understanding of fluorinated compounds continues to grow,this molecule is likely to play an increasingly important role in advancing both medicinal chemistry and materials science.
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